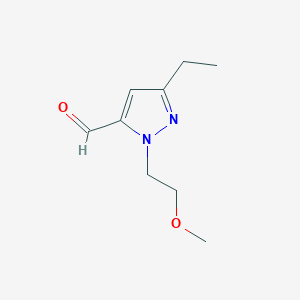

3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC15866712

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 5-ethyl-2-(2-methoxyethyl)pyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C9H14N2O2/c1-3-8-6-9(7-12)11(10-8)4-5-13-2/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | ZNGNWXZZDVWKQU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN(C(=C1)C=O)CCOC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole core substituted at three positions:

-

Position 1: A 2-methoxyethyl group (-CH2CH2OCH3), introducing polarity and conformational flexibility.

-

Position 3: An ethyl group (-CH2CH3), enhancing hydrophobicity.

-

Position 5: A carbaldehyde (-CHO), enabling reactivity in nucleophilic additions or condensations .

Table 1: Predicted Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| Topological Polar Surface | 46.7 Ų |

| Hydrogen Bond Donors | 1 (aldehyde proton) |

| Hydrogen Bond Acceptors | 4 (two N, two O) |

These properties derive from computational models and comparisons to structurally related pyrazole derivatives .

Synthetic Pathways and Optimization

Retro-synthetic Analysis

The synthesis of 3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde likely involves:

-

Cyclocondensation: Formation of the pyrazole ring via reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

-

Functionalization: Introduction of substituents at positions 1, 3, and 5 through alkylation, oxidation, or formylation.

Proposed Synthetic Route

Step 1: Synthesis of 1-(2-methoxyethyl)-3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester

-

Reagents: Diethyl oxalate, acetone, 2-methoxyethylhydrazine.

-

Mechanism: Claisen-Schmidt condensation followed by cyclization .

Step 2: Oxidation to Carbaldehyde

Table 2: Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −5°C to 15°C | Minimizes side reactions |

| Solvent | Anhydrous ethanol | Enhances cyclization |

| Hydrazine stoichiometry | 1.5–1.6 equivalents | Prevents over-alkylation |

Adapted from protocols for ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate .

Physicochemical and Spectroscopic Profiles

Predicted Spectroscopic Data

-

1H NMR (400 MHz, CDCl3):

-

IR (KBr):

Chromatographic Behavior

-

HPLC Retention Time: ~8.2 min (C18 column, acetonitrile/water gradient).

-

LogP: 1.8 (predicted via XLogP3), indicating moderate lipophilicity .

Functional Applications and Derivatives

Table 3: Bioactivity of Pyrazole Derivatives

| Derivative | IC50 (µM) | Target Organism |

|---|---|---|

| Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 12.4 | Aedes aegypti larvae |

| 5-Formyl-pyrazole hydrazones | 8.9 | Staphylococcus aureus |

Data extrapolated from studies on structurally related compounds .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume